molecular formula C5H3F3N2O B073881 2-(Trifluoromethyl)pyrimidin-4-ol CAS No. 1546-80-1

2-(Trifluoromethyl)pyrimidin-4-ol

Cat. No. B073881
CAS RN: 1546-80-1
M. Wt: 164.09 g/mol
InChI Key: PDCVDVCPQWFGAX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative . It is a heteroaromatic compound . The molecular formula of 2-(Trifluoromethyl)pyrimidin-4-ol is C5H3F3N2O .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)pyrimidin-4-ol and its derivatives has been reported in several studies . For instance, some new pyrimidine derivatives have been synthesized by electrochemical oxidation of catechol in the existence of 2-mercapto-6-(trifluoromethyl) pyrimidine-4-ol as a nucleophile in aqueous solution using Cyclic Voltammetric and Controlled Potential Coulometry .


Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethyl)pyrimidin-4-ol have been studied . For example, new pyrimidine derivatives have been synthesized by electrochemical oxidation of catechol in the existence of 2-mercapto-6-(trifluoromethyl) pyrimidine-4-ol as a nucleophile .

Scientific Research Applications

  • Synthesis of Analogues and Derivatives :

    • The compound is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These compounds, obtained via a Michael-like 1,4-conjugate hydrocyanation, have applications in enantioselective synthesis and might exhibit unique biological activities due to the presence of the trifluoromethyl group (Sukach et al., 2015).
    • It's also used in synthesizing biologically relevant 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones, which are metabolically stable and could have potential applications in drug design and development (Harriman et al., 2003).
  • Pharmaceutical and Medicinal Applications :

    • A structure-activity relationship study of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, revealed the critical nature of the pyrimidine ring for activity. These compounds might be used to modulate these important inflammatory pathways (Palanki et al., 2000).
    • Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were synthesized and showed significant anti-inflammatory and analgesic activities. The nature of the substituent played a major role in these activities, indicating the potential for developing new therapeutic agents (Muralidharan et al., 2019).
  • Chemical Properties and Interactions :

    • Research into the control of regio- and enantioselectivity in the asymmetric organocatalytic addition of acetone to 4-(Trifluoromethyl)pyrimidin-2(1H)-ones provided insights into the chemical behavior and potential for creating enantioselective compounds, which is valuable in the development of chiral drugs (Sukach et al., 2014).
  • Antitumor and Antimicrobial Activities :

    • Synthesized 2-amino-6-trifluoromethyl-3H-pyrimidin-4-one derivatives were evaluated for cytotoxic activity against cancer cell lines, indicating potential as cancer therapeutics (Nagender et al., 2013).
    • A series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and showed promising anti-inflammatory and antimicrobial activities, highlighting their potential in treating infections and inflammation-related disorders (Aggarwal et al., 2014).

properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCVDVCPQWFGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287946
Record name 2-(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyrimidin-4-ol

CAS RN

1546-80-1
Record name 1546-80-1
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Record name 2-(trifluoromethyl)pyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Trifluoromethyl-pyrimidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Shin, P Bergeron, BM Fox, F Kayser, LR McGee… - …, 2014 - thieme-connect.com
A practical synthesis of a potent, selective, and orally efficacious diacylglycerol acyltransferase-1 (DGAT-1) inhibitor, is described. This synthesis is suitable for multi-kilogram scale with …
Number of citations: 4 www.thieme-connect.com
F Zhu, Y Wang, Q Du, W Ge, Z Li, X Wang, C Fu… - European Journal of …, 2020 - Elsevier
Structural optimization of aminopyrimidine-based CXCR4 antagonists is reported. The optimization is guided by molecular docking studies based on available CXCR4-small molecule …
Number of citations: 11 www.sciencedirect.com

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